Cas no 104019-20-7 (1-(1H-Indol-7-yl)ethanone)
1-(1H-Indol-7-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-indol-7-yl)-Ethanone
- 1-(1H-Indol-7-yl)ethanone
- 7-ACETYL-1H-INDOLE
- Ethanone, 1-(1H-indol-7-yl)-
- 7-acetyl indole
- 1-(1H-Indol-7-yl)ethan-1-one
- Ethanone, 1-(1H-indol-7-yl)- (9CI)
- CS-0272093
- 7-acetylindole
- AKOS016344434
- DTXSID00548957
- AS-30590
- SCHEMBL3790885
- ZB0343
- 104019-20-7
- DB-275878
- EN300-1854593
- MFCD12924119
- AB90168
- BJFCCDMOVSQLQF-UHFFFAOYSA-N
- Ethanone,1-(1H-indol-7-yl)-
-
- MDL: MFCD12924119
- Inchi: 1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3
- InChI Key: BJFCCDMOVSQLQF-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CC=CC2C=CNC=21
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 32.9Ų
Experimental Properties
- PSA: 32.86000
- LogP: 2.37050
1-(1H-Indol-7-yl)ethanone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1H-Indol-7-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008984-5g |
1-(1H-Indol-7-yl)ethanone |
104019-20-7 | 95% | 5g |
$1393.60 | 2023-09-04 | |
| Alichem | A199008984-10g |
1-(1H-Indol-7-yl)ethanone |
104019-20-7 | 95% | 10g |
$2336.96 | 2023-09-04 | |
| Alichem | A199008984-25g |
1-(1H-Indol-7-yl)ethanone |
104019-20-7 | 95% | 25g |
$3752.00 | 2023-09-04 | |
| TRC | I628110-2.5mg |
1-(1H-Indol-7-yl)ethanone |
104019-20-7 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I628110-5mg |
1-(1H-Indol-7-yl)ethanone |
104019-20-7 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I628110-25mg |
1-(1H-Indol-7-yl)ethanone |
104019-20-7 | 25mg |
$ 185.00 | 2022-06-04 | ||
| abcr | AB444659-500 mg |
1-(1H-Indol-7-yl)ethanone; min. 95% |
104019-20-7 | 500MG |
€843.50 | 2023-07-18 | ||
| abcr | AB444659-1 g |
1-(1H-Indol-7-yl)ethanone; min. 95% |
104019-20-7 | 1g |
€1,190.00 | 2023-07-18 | ||
| Chemenu | CM110722-1g |
1-(1H-indol-7-yl)ethanone |
104019-20-7 | 95% | 1g |
$*** | 2023-04-03 | |
| Enamine | EN300-1854593-1g |
1-(1H-indol-7-yl)ethan-1-one |
104019-20-7 | 95% | 1g |
$1086.0 | 2023-09-18 |
1-(1H-Indol-7-yl)ethanone Suppliers
1-(1H-Indol-7-yl)ethanone Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-(1H-Indol-7-yl)ethanone
Exploring the Versatile Applications and Properties of 1-(1H-Indol-7-yl)ethanone (CAS No. 104019-20-7)
In the realm of organic chemistry, 1-(1H-Indol-7-yl)ethanone (CAS No. 104019-20-7) stands out as a compound of significant interest due to its unique structural features and wide-ranging applications. This compound, also known as 7-acetylindole, belongs to the indole family, a class of heterocyclic compounds that have garnered attention in pharmaceuticals, agrochemicals, and material science. The presence of both an indole ring and an acetyl group in its structure makes it a valuable intermediate in synthetic chemistry.
The chemical properties of 1-(1H-Indol-7-yl)ethanone are influenced by the electron-rich indole ring and the carbonyl group. The indole moiety is known for its aromaticity and ability to participate in various chemical reactions, such as electrophilic substitution and nucleophilic addition. Meanwhile, the acetyl group adds reactivity, enabling further functionalization. Researchers often explore 7-acetylindole derivatives for their potential in drug discovery, particularly in the development of kinase inhibitors and serotonin receptor modulators.
One of the most compelling aspects of 1-(1H-Indol-7-yl)ethanone is its role in pharmaceutical research. Indole derivatives are frequently investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The acetyl group at the 7-position of the indole ring can be modified to enhance bioavailability or target specificity. Recent studies have highlighted the potential of 7-substituted indole compounds in treating neurological disorders, making this compound a hot topic in medicinal chemistry.
Beyond pharmaceuticals, 1-(1H-Indol-7-yl)ethanone finds applications in material science. Its ability to form stable complexes with metals makes it useful in the synthesis of organic semiconductors and luminescent materials. Researchers are also exploring its use in organic light-emitting diodes (OLEDs) and photovoltaic devices, where indole-based compounds contribute to improved efficiency and stability. The growing demand for sustainable materials has further propelled interest in indole-containing molecules like this one.
The synthesis of 1-(1H-Indol-7-yl)ethanone typically involves Friedel-Crafts acylation of indole or its derivatives. Advances in catalytic methods have improved the yield and selectivity of this process, making it more accessible for industrial applications. Green chemistry approaches, such as using recyclable catalysts or solvent-free conditions, are also being investigated to reduce the environmental impact of its production. These innovations align with the global push toward sustainable chemical manufacturing.
Market trends indicate a rising demand for indole-based intermediates, driven by their applications in pharmaceuticals and advanced materials. The versatility of 1-(1H-Indol-7-yl)ethanone positions it as a key player in this market. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the needs of research and development sectors. Its stability under standard conditions and compatibility with various reaction conditions further enhance its commercial appeal.
In conclusion, 1-(1H-Indol-7-yl)ethanone (CAS No. 104019-20-7) is a multifaceted compound with significant potential in multiple scientific and industrial domains. Its unique structure, combined with its reactivity and versatility, makes it a valuable asset in synthetic chemistry, drug discovery, and material science. As research continues to uncover new applications, the importance of this compound is expected to grow, solidifying its place in the chemical landscape.
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